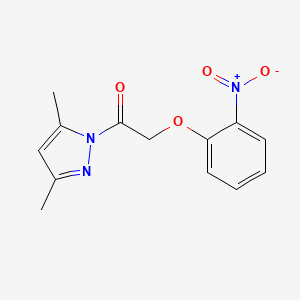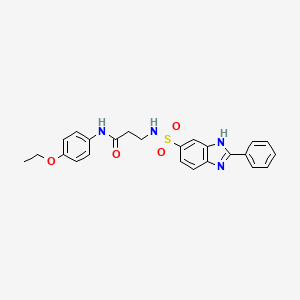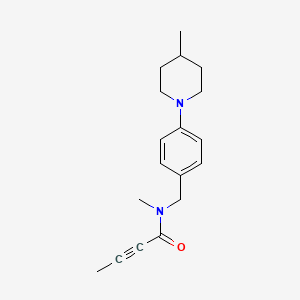
1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with a nitro group in the presence of a base.
Coupling of the two fragments: The final step involves the coupling of the pyrazole ring with the nitrophenoxy group through an appropriate linker, such as an ethanone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: m-Chloroperbenzoic acid (m-CPBA).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction of the nitro group: 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-AMINOPHENOXY)-1-ETHANONE.
Oxidation of the pyrazole ring: 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE N-oxide.
Aplicaciones Científicas De Investigación
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-AMINOPHENOXY)-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-HYDROXYPHENOXY)-1-ETHANONE: Similar structure but with a hydroxyl group instead of a nitro group.
The uniqueness of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13N3O4 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
1-(3,5-dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone |
InChI |
InChI=1S/C13H13N3O4/c1-9-7-10(2)15(14-9)13(17)8-20-12-6-4-3-5-11(12)16(18)19/h3-7H,8H2,1-2H3 |
Clave InChI |
OKWGXYBGPKEMDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C |
Solubilidad |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940161.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B14940164.png)
![2-methyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940173.png)
![8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940187.png)
![2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14940193.png)
![N~6~-[2-(diethylamino)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14940196.png)

![N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide](/img/structure/B14940207.png)
![(1E)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940230.png)
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14940233.png)
![methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B14940243.png)
![1-ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14940252.png)

![Tetramethyl 5',5',8'-trimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940256.png)
